
procyanidin B-2 3,3'-di-O-gallate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Procyanidin B-2 3,3’-di-O-gallate is a naturally occurring polyphenolic compound found in grape seed extract. It is a dimeric procyanidin, which means it consists of two flavanol units linked together. This compound is known for its potent antioxidant properties and has been studied for its potential health benefits, including anti-cancer, anti-inflammatory, and cardiovascular protective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Procyanidin B-2 3,3’-di-O-gallate can be synthesized through the esterification of procyanidin B-2 with gallic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production of procyanidin B-2 3,3’-di-O-gallate involves the extraction of procyanidins from grape seeds, followed by purification and esterification processes. The extraction is usually done using solvents like ethanol or methanol, and the resulting extract is subjected to chromatographic techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Procyanidin B-2 3,3’-di-O-gallate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form catechins and other reduced forms.
Substitution: The gallate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various catechins, quinones, and substituted procyanidins, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a model compound to study the chemistry of polyphenols and their interactions with other molecules.
Biology: This compound has been shown to have significant antioxidant and anti-inflammatory properties, making it useful in studying oxidative stress and inflammation.
Mechanism of Action
Procyanidin B-2 3,3’-di-O-gallate exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anti-cancer Activity: This compound targets cancer stem cells and inhibits key signaling pathways such as Notch1 and VEGFR2, leading to reduced cell proliferation and increased apoptosis
Comparison with Similar Compounds
Procyanidin B-2 3,3’-di-O-gallate is unique among procyanidins due to its specific esterification with gallic acid. Similar compounds include:
Procyanidin B-2: Lacks the gallate ester groups and has different biological activities.
Epicatechin Gallate: A monomeric procyanidin with one gallate group, showing different potency and effects.
Procyanidin C-1: A trimeric procyanidin with different structural and functional properties.
Properties
Molecular Formula |
C44H34O20 |
|---|---|
Molecular Weight |
882.7 g/mol |
IUPAC Name |
[(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C44H34O20/c45-19-11-26(51)34-32(12-19)61-40(16-2-4-22(47)25(50)6-16)42(64-44(60)18-9-30(55)38(58)31(56)10-18)36(34)35-27(52)14-23(48)20-13-33(62-43(59)17-7-28(53)37(57)29(54)8-17)39(63-41(20)35)15-1-3-21(46)24(49)5-15/h1-12,14,33,36,39-40,42,45-58H,13H2/t33-,36?,39-,40-,42-/m1/s1 |
InChI Key |
KTLUHRSHFRODPS-ZMSZJQPBSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2C3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


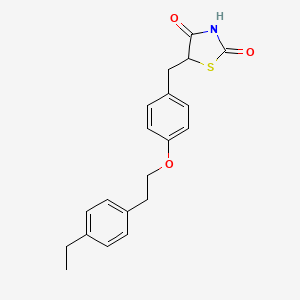
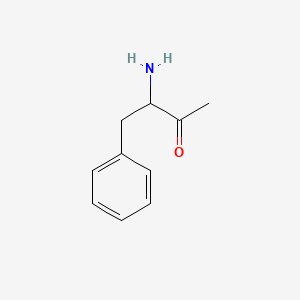
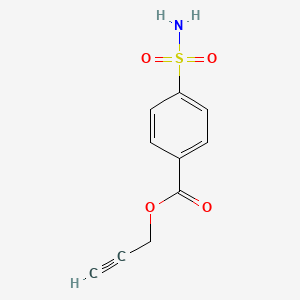
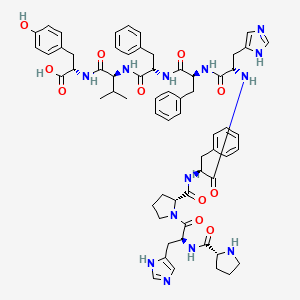
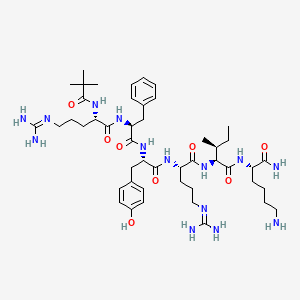
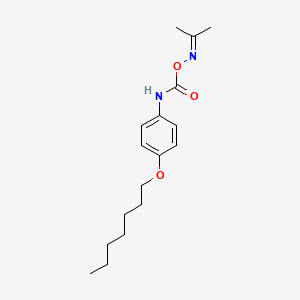
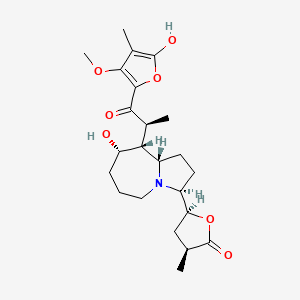
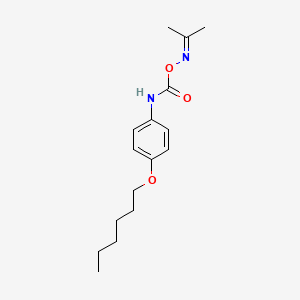
![[3-(2-hydroxy-5-oxo-2H-furan-3-yl)-4b,7,7,10a-tetramethyl-1,3,4,4a,5,6,6a,8,9,10,10b,11,12,12a-tetradecahydronaphtho[2,1-f]isochromen-1-yl] acetate](/img/structure/B10852728.png)
![N-[(1S,2S)-1-(1-Benzyl-3-butylcarbamoyl-2-hydroxy-propylcarbamoyl)-2-methyl-butyl]-2,4-dimethoxy-benzamide](/img/structure/B10852729.png)
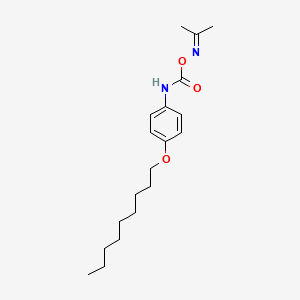
![N-[(1S,2S)-1-(1-Benzyl-3-butylcarbamoyl-2-hydroxy-propylcarbamoyl)-2-methyl-butyl]-4-pyrrolidin-1-ylmethyl-benzamide](/img/structure/B10852732.png)


